

# Technical Guide: Chemical Properties of 6-Nitro-3,4-dihydroquinolin-2(1H)-one

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## Compound of Interest

Compound Name: 6-nitro-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B022647

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## Introduction

**6-Nitro-3,4-dihydroquinolin-2(1H)-one** is a heterocyclic compound belonging to the quinolinone class. The presence of the nitro group, a potent electron-withdrawing moiety, significantly influences the chemical and physical properties of the molecule, making it a subject of interest in medicinal chemistry and organic synthesis. Quinolone derivatives are known to exhibit a wide range of biological activities, and the introduction of a nitro group can modulate this activity, offering a scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of **6-nitro-3,4-dihydroquinolin-2(1H)-one**.

## Chemical and Physical Properties

A summary of the key chemical and physical properties of **6-nitro-3,4-dihydroquinolin-2(1H)-one** is presented in the table below.

Property	Value	Reference
CAS Number	22246-16-8	
Molecular Formula	C <sub>9</sub> H <sub>8</sub> N <sub>2</sub> O <sub>3</sub>	
Molecular Weight	192.17 g/mol	
Appearance	Off-white to yellowish-brown solid	[1]
Melting Point	201-202 °C	[1]
Boiling Point	420.3 ± 45.0 °C (Predicted)	[1]
Density	1.366 ± 0.06 g/cm <sup>3</sup> (Predicted)	[1]
pKa	13.45 ± 0.20 (Predicted)	[1]
Solubility	Soluble in DMSO and Methanol	[1]

## Synthesis

The primary synthetic route to **6-nitro-3,4-dihydroquinolin-2(1H)-one** involves the electrophilic nitration of the parent compound, 3,4-dihydroquinolin-2(1H)-one. The regioselectivity of this reaction is crucial, and studies have shown that nitration can be directed to the 6-position under controlled conditions.

## Experimental Protocol: Synthesis of 6-nitro-3,4-dihydroquinolin-2(1H)-one

This protocol is based on established methods for the nitration of quinolinone derivatives.

Materials:

- 3,4-dihydroquinolin-2(1H)-one
- Concentrated Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>)
- Concentrated Nitric Acid (HNO<sub>3</sub>)

- Ice
- Distilled Water
- Ethanol

#### Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 3,4-dihydroquinolin-2(1H)-one to concentrated sulfuric acid. Stir the mixture until all the solid has dissolved.
- Cool the resulting solution to 0-5 °C.
- Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.
- After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.
- Carefully pour the reaction mixture onto crushed ice with constant stirring.
- The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.
- The crude product is then recrystallized from ethanol to afford pure **6-nitro-3,4-dihydroquinolin-2(1H)-one**.

#### Logical Workflow for Synthesis:



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Caption: Synthetic workflow for **6-nitro-3,4-dihydroquinolin-2(1H)-one**.

## Spectral Data

The structural confirmation of **6-nitro-3,4-dihydroquinolin-2(1H)-one** is achieved through spectroscopic methods, primarily  $^1\text{H}$  and  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) spectroscopy. While specific experimental spectra for this exact compound are not readily available in the public domain, the expected chemical shifts can be predicted based on the analysis of similar structures.

### Predicted $^1\text{H}$ NMR Spectral Data (in DMSO- $d_6$ , 400 MHz)

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) (Hz)
H-1 (NH)	~10.5	br s	-
H-5	~8.0	d	~2.5
H-7	~7.9	dd	~8.8, 2.5
H-8	~7.1	d	~8.8
H-4 (CH <sub>2</sub> )	~2.9	t	~7.5
H-3 (CH <sub>2</sub> )	~2.6	t	~7.5

### Predicted $^{13}\text{C}$ NMR Spectral Data (in DMSO- $d_6$ , 100 MHz)

Carbon	Predicted Chemical Shift (ppm)
C-2 (C=O)	~170
C-4a	~125
C-5	~120
C-6	~145 (due to NO <sub>2</sub> )
C-7	~128
C-8	~115
C-8a	~140
C-3	~30
C-4	~25

## Reactivity

The chemical reactivity of **6-nitro-3,4-dihydroquinolin-2(1H)-one** is largely dictated by the presence of the nitro group and the lactam functionality.

## Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group, providing a key intermediate, 6-amino-3,4-dihydroquinolin-2(1H)-one, which is a versatile precursor for the synthesis of a wide range of derivatives with potential pharmacological activities.

Experimental Protocol: Reduction to 6-amino-3,4-dihydroquinolin-2(1H)-one

Materials:

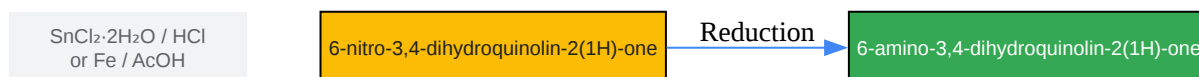
- **6-nitro-3,4-dihydroquinolin-2(1H)-one**
- Tin(II) chloride dihydrate ( $\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$ ) or Iron powder (Fe)
- Concentrated Hydrochloric Acid (HCl)
- Sodium Hydroxide (NaOH) or Sodium Bicarbonate ( $\text{NaHCO}_3$ )
- Ethanol or Acetic Acid

Procedure (using  $\text{SnCl}_2$ ):

- Suspend **6-nitro-3,4-dihydroquinolin-2(1H)-one** in ethanol.
- Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the suspension.
- Heat the reaction mixture at reflux for 2-4 hours.
- Cool the mixture and neutralize it with a saturated solution of sodium bicarbonate or a concentrated solution of sodium hydroxide.
- The resulting precipitate is filtered, washed with water, and dried.

- The crude product can be purified by recrystallization or column chromatography.

Reaction Pathway:



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Caption: Reduction of the nitro group to an amine.

## Analytical Methods

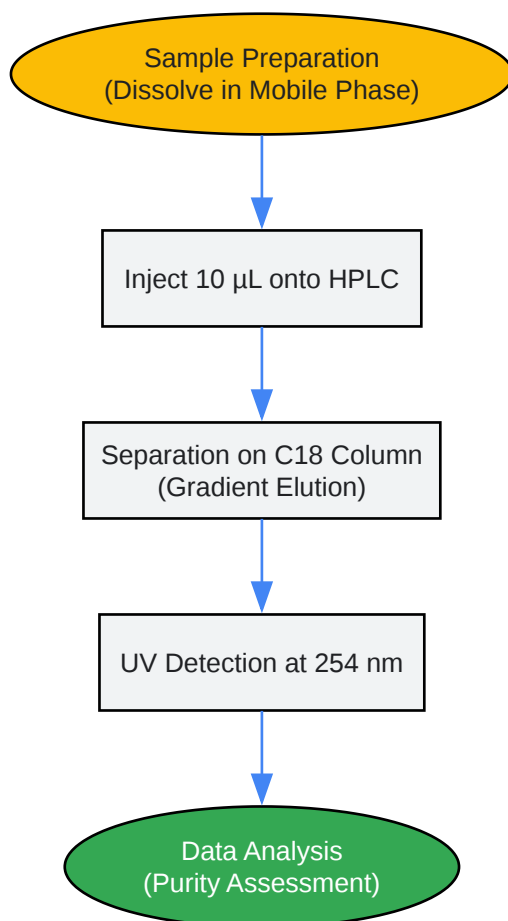
High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity and quantifying the amount of **6-nitro-3,4-dihydroquinolin-2(1H)-one**.

## Proposed HPLC Method

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5  $\mu\text{m}$ ) Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. Gradient Program:

- 0-5 min: 20% B
- 5-20 min: 20% to 80% B
- 20-25 min: 80% B
- 25-26 min: 80% to 20% B
- 26-30 min: 20% B Flow Rate: 1.0 mL/min Detection: UV at 254 nm Injection Volume: 10  $\mu\text{L}$   
Column Temperature: 30  $^{\circ}\text{C}$

Experimental Workflow for HPLC Analysis:



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Caption: Workflow for HPLC purity analysis.

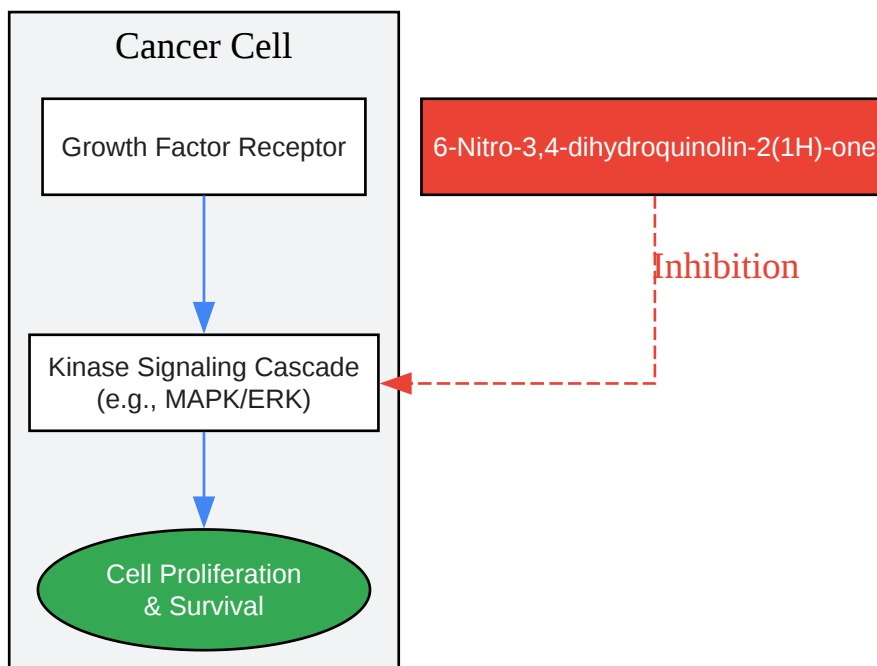
## Potential Biological Activity and Signaling Pathways

While specific biological data for **6-nitro-3,4-dihydroquinolin-2(1H)-one** is limited, the broader class of quinolinone derivatives has been extensively studied for various pharmacological activities.[2] The nitroaromatic scaffold is also a known pharmacophore in several antimicrobial and anticancer agents.

The mechanism of action for many quinolinone-based drugs involves the inhibition of key enzymes. For instance, fluoroquinolone antibiotics target bacterial DNA gyrase and topoisomerase IV, disrupting DNA replication.[3] Other substituted quinolinones have been investigated as inhibitors of various kinases, which are crucial components of cellular signaling pathways.[3]

The introduction of a nitro group can influence the electronic properties of the quinolinone core, potentially altering its binding affinity to biological targets. Further research is warranted to elucidate the specific biological activities and mechanisms of action of **6-nitro-3,4-dihydroquinolin-2(1H)-one**.

Hypothesized Signaling Pathway Inhibition:



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Caption: Hypothesized inhibition of a kinase signaling pathway.

## Conclusion

**6-Nitro-3,4-dihydroquinolin-2(1H)-one** is a valuable synthetic intermediate with potential for further functionalization to generate novel compounds with diverse biological activities. This guide provides a foundational understanding of its chemical properties, synthesis, and analytical characterization. The provided experimental protocols and data serve as a resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery to further explore the potential of this and related nitro-substituted quinolinone scaffolds.



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